

Unraveling the Fragmentation Fingerprint: A Technical Guide to Diethyl Methylmalonate Mass Spectrometry

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Compound of Interest		
Compound Name:	Diethyl methylmalonate	
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For researchers, scientists, and professionals in drug development, understanding the mass spectrometry fragmentation of key chemical entities is paramount for unambiguous identification and structural elucidation. This in-depth technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation of **diethyl methylmalonate** (C8H14O4, Molecular Weight: 174.19 g/mol), a prevalent reagent and building block in organic synthesis.

This document details the characteristic fragmentation patterns, proposes key fragmentation pathways, and provides a foundational experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS). All quantitative data is presented in a clear tabular format, and logical relationships in the fragmentation process are visualized using a directed graph.

Core Fragmentation Data

The electron ionization mass spectrum of **diethyl methylmalonate** is characterized by a series of distinct fragment ions. The table below summarizes the most significant ions observed, with their corresponding mass-to-charge ratio (m/z) and relative abundance.



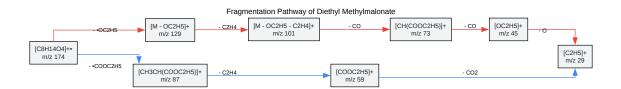
m/z	Relative Abundance (%)	Proposed Fragment Ion
29	99.99	[C2H5]+
45	Moderate	[OC2H5]+
59	Moderate	[COOC2H5]+
73	59.80	[CH(COOC2H5)]+
87	47.60	[CH3CH(COOC2H5)]+
101	Low	[M - COOC2H5 - C2H4]+
129	Moderate	[M - OC2H5]+
145	Low	[M - C2H5]+
157	33.40	[M - OH]+
174	49.00	[M]+• (Molecular Ion)

Note: The relative abundances are based on the most abundant fragment, the ethyl cation ([C2H5]+) at m/z 29, being normalized to 99.99%. Data sourced from the PubChem database. [1]

Proposed Fragmentation Pathways

Upon electron ionization, **diethyl methylmalonate** undergoes a series of predictable fragmentation reactions. The primary events involve the loss of functional groups associated with the ester moieties and alpha-cleavage relative to the carbonyl groups. The following diagram illustrates the principal fragmentation pathways.





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Figure 1. Proposed electron ionization fragmentation pathways of **diethyl methylmalonate**.

The fragmentation cascade is initiated by the formation of the molecular ion ([M]+•) at m/z 174. One of the primary fragmentation routes involves the loss of an ethoxy radical (•OC2H5) to yield the acylium ion at m/z 129. This ion can then undergo a rearrangement and elimination of ethylene (C2H4) to form the ion at m/z 101. Subsequent loss of carbon monoxide (CO) leads to the fragment at m/z 73.

An alternative and significant pathway is the alpha-cleavage with the loss of a carbethoxy radical (•COOC2H5) to form the stabilized secondary carbocation at m/z 87. This ion can further fragment by losing an ethylene molecule to produce the ion at m/z 59, which corresponds to the carbethoxy cation. The base peak at m/z 29 is attributed to the highly stable ethyl cation ([C2H5]+), which can be formed from various fragmentation pathways.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a representative experimental protocol for the analysis of **diethyl methylmalonate**. Instrument parameters may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation:



- Prepare a dilute solution of diethyl methylmalonate in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration is 1-10 μg/mL.
- 2. Gas Chromatography (GC) Conditions:
- GC System: Agilent 7890B GC or equivalent.
- Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Injection Volume: 1 μL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent non-polar capillary column.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Final hold: 5 minutes at 280°C.
- 3. Mass Spectrometry (MS) Conditions:
- MS System: JEOL JMS-D-300 or equivalent single quadrupole or ion trap mass spectrometer.[1]
- Ionization Mode: Electron Ionization (EI).[1]
- Ionization Energy: 70 eV.[1]
- Mass Range: m/z 20-400.
- Scan Rate: 2 scans/second.
- Ion Source Temperature: 230°C.





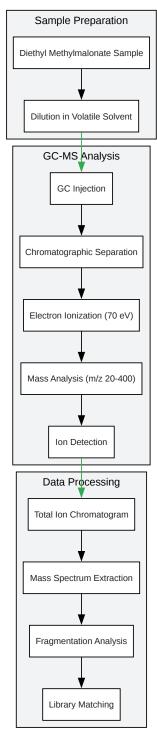


- Quadrupole Temperature: 150°C.
- 4. Data Analysis:
- Acquire the total ion chromatogram (TIC) to determine the retention time of diethyl methylmalonate.
- Extract the mass spectrum at the apex of the chromatographic peak.
- Identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

The experimental workflow for this analysis is depicted in the following diagram.



GC-MS Analysis Workflow for Diethyl Methylmalonate



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References

- 1. Diethyl methylmalonate | C8H14O4 | CID 11857 PubChem [pubchem.ncbi.nlm.nih.gov]
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